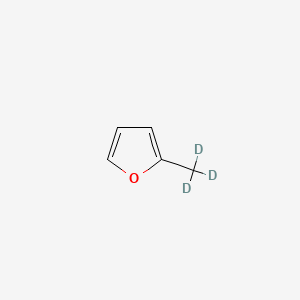

2-Methylfuran-methyl-d3

Description

2-Methylfuran-methyl-d3 (C₅H₃D₃O) is a deuterated analog of 2-methylfuran, where three hydrogen atoms in the methyl group are replaced with deuterium (D). This isotopic labeling makes it invaluable in mechanistic studies, environmental tracking, and kinetic analyses due to its distinct mass signature, which allows precise tracing in chemical and biological systems .

Properties

IUPAC Name |

2-(trideuteriomethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKFNUFAXTZWDK-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662101 | |

| Record name | 2-(~2~H_3_)Methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64954-34-3 | |

| Record name | 2-(~2~H_3_)Methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylfuran-methyl-d3 can be synthesized through the selective hydrogenation of biomass-derived hemicellulose, followed by deuterium exchange reactions. The process involves the hydrolysis and dehydration of hemicellulose to produce 2-methylfuran, which is then subjected to deuterium exchange using deuterium gas (D2) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterated reagents and catalysts to facilitate the deuterium exchange process. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential for monitoring the reaction progress and verifying the isotopic purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylfuran-methyl-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-methylfuran-3-carboxylic acid.

Reduction: Reduction reactions can convert it into 2-methylfuran-3-ol.

Substitution: It can undergo substitution reactions, such as halogenation, to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

Oxidation: 2-Methylfuran-3-carboxylic acid

Reduction: 2-Methylfuran-3-ol

Substitution: Halogenated derivatives such as 2-bromo-2-methylfuran

Scientific Research Applications

2-Methylfuran-methyl-d3 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.

Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of high-density liquid fuels and value-added chemicals through hydroxyalkylation and alkylation reactions

Mechanism of Action

The mechanism of action of 2-Methylfuran-methyl-d3 involves its incorporation into chemical and biological systems as a deuterium-labeled analog. The presence of deuterium atoms allows for the tracking and analysis of the compound’s behavior and interactions within these systems. The molecular targets and pathways involved depend on the specific application and the nature of the study being conducted .

Comparison with Similar Compounds

Key Differences:

| Property | 2-Methylfuran-methyl-d3 | 2-Methylfuran |

|---|---|---|

| Molecular Formula | C₅H₃D₃O | C₅H₆O |

| Molar Mass | 85.12 g/mol (calculated) | 82.10 g/mol |

| Boiling Point | 63–65°C or 81°C* | 63–65°C |

| Applications | Isotopic labeling | Industrial solvent, intermediate in biofuels |

*Discrepancy: cites 81°C for the deuterated form, but this may reflect measurement conditions or typographical errors. Isotopic substitution typically raises boiling points slightly (1–3°C) due to stronger C-D bonds .

Functional Role: The deuterated form is specialized for tracing, whereas the non-deuterated analog is used broadly in synthesis and energy sectors.

2-Methyl-3-furoic Acid

Key Differences:

| Property | This compound | 2-Methyl-3-furoic Acid |

|---|---|---|

| Molecular Formula | C₅H₃D₃O | C₆H₆O₃ |

| Functional Groups | Methyl-d3, furan ring | Carboxylic acid, methyl, furan |

| Molar Mass | 85.12 g/mol | 126.11 g/mol |

| Applications | Reaction tracking | Pharmaceutical intermediates, ligand synthesis |

Structural Impact: The carboxylic acid group in 2-methyl-3-furoic acid increases polarity and reactivity, enabling applications in metal-organic frameworks and drug design, unlike the non-polar 2-methylfuran derivatives .

Other Deuterated Furan Derivatives

- Isotopic Labeling Sites : Methyl-d3 vs. ring-deuterated analogs.

- Stability : Methyl-d3 derivatives exhibit lower metabolic lability compared to ring-deuterated forms.

Biological Activity

2-Methylfuran-methyl-d3 is a deuterated derivative of 2-methylfuran, which has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of deuterium atoms in its molecular structure, which can influence its biological behavior compared to its non-deuterated counterpart. The chemical formula for this compound is , where the deuterium substitution may alter its metabolic pathways and interactions with biological systems.

NMDA Receptor Interaction

Research indicates that this compound may interact with the N-methyl-D-aspartate (NMDA) receptor, a critical component in neurotransmission and neuropharmacology. As a noncompetitive antagonist, it could potentially modulate excitatory neurotransmission, leading to various neurobiological effects such as:

- Analgesic Activity : Reduction in pain perception.

- Anticonvulsant Effects : Potential use in managing seizures.

- Cognitive Impairments : Possible memory-related side effects due to NMDA receptor antagonism.

Toxicological Studies

Toxicological assessments have shown that both 2-methylfuran and its derivatives, including this compound, exhibit hepatotoxicity in animal models. The liver is identified as a primary target for toxicity, with acute effects observed after short-term exposure. For instance:

- Liver Damage : In rodent studies, significant liver toxicity was reported after administration over periods of 28 to 90 days .

- Kidney Toxicity : Notable toxicity was also observed in the kidneys after prolonged exposure to related compounds .

These findings suggest that while this compound may have therapeutic potential, careful consideration of dosing and exposure duration is critical due to its toxicological profile.

In Vitro Studies

In vitro studies have demonstrated that this compound may induce chromosomal damage in mammalian cells. However, it showed negative results for genotoxicity in bacterial assays . These contrasting results underscore the need for further investigation into its mutagenic potential.

Case Studies

A notable study examined the effects of 2-Methylfuran on liver function in male rats. The results indicated that doses leading to cholangiofibrosis were significantly lower than those causing hepatocellular adenomas or carcinomas . This highlights the compound's potential carcinogenic risks at certain exposure levels.

Summary of Biological Activities and Toxicological Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.